molecular formula C8H15NO B582989 3-Hepten-2-one, 4-(methylamino)- (9CI) CAS No. 141895-55-8

3-Hepten-2-one, 4-(methylamino)- (9CI)

Cat. No.: B582989
CAS No.: 141895-55-8
M. Wt: 141.214
InChI Key: GFKVWVWOPWGGNW-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Hepten-2-one, 4-(methylamino)- (9CI)

IUPAC Nomenclature and Systematic Identification

The compound 3-Hepten-2-one, 4-(methylamino)- (9CI) possesses the molecular formula C₈H₁₅NO with a molecular weight of 141.21 g/mol. The systematic Chemical Abstracts Service registry number for this compound is 141895-55-8, providing unambiguous identification in chemical databases. The International Union of Pure and Applied Chemistry nomenclature follows standard conventions for enaminone compounds, where the base heptenone chain is modified with a methylamino substituent at the 4-position.

The compound's structural representation can be expressed through multiple chemical identifiers. The International Chemical Identifier string is InChI=1S/C8H15NO/c1-4-5-8(9-3)6-7(2)10/h6,9H,4-5H2,1-3H3/b8-6-, which encodes the complete molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation CC(=O)/C=C(\NC)/CCC provides a linear representation of the molecular structure, indicating the presence of a ketone group, an alkene, and a methylamino substituent.

The systematic name reflects the compound's classification as an enaminone, characterized by the presence of both an enamine (alkene-amine) and ketone functionality within the same molecule. This dual functionality creates unique electronic and structural properties that distinguish enaminones from simple ketones or amines. The 9CI designation indicates this nomenclature follows the ninth collective index naming conventions established by Chemical Abstracts Service.

Molecular Geometry Analysis

X-ray Crystallographic Studies

While direct X-ray crystallographic data for 3-Hepten-2-one, 4-(methylamino)- (9CI) was not available in the current literature search, extensive crystallographic studies on closely related enaminone compounds provide valuable insights into the expected molecular geometry. Studies on related 4-(methylamino)-3-penten-2-one have revealed crystal structures deposited in the Cambridge Crystallographic Data Centre with identification number 704730. These investigations demonstrate that enaminone compounds typically adopt non-planar geometries with significant conformational flexibility.

X-ray crystallographic analysis of structurally similar compounds such as 4-(5-ethylsulfonyl-2-hydroxyanilino)pent-3-en-2-one and 4-(5-tert-butyl-2-hydroxyanilino)pent-3-en-2-one has revealed that enaminone structures are characteristically non-planar, with the amino-phenol group canted relative to the rest of the molecule. The twist about the nitrogen-carbon(aryl) bond leads to dihedral angles ranging from 40.5° to -116.7°, indicating substantial conformational flexibility in these systems.

The carbon-nitrogen bond lengths in enaminone compounds, as determined by X-ray crystallography, are consistent with electron delocalization and partial enol character. These bond lengths typically fall between those expected for single and double carbon-nitrogen bonds, reflecting the resonance stabilization inherent in enaminone systems. The experimental evidence suggests that while the keto tautomer predominates, the molecular geometry reflects significant contribution from enol resonance forms.

Conformational Isomerism

The molecular structure of 3-Hepten-2-one, 4-(methylamino)- (9CI) exhibits multiple possible conformational arrangements due to rotation about several single bonds within the molecule. The alkyl chain extending from the enaminone core can adopt various conformations, while the methylamino group itself can rotate about the carbon-nitrogen bond. The International Chemical Identifier notation indicates a Z-configuration about the enamine double bond (/b8-6-), which represents the dominant geometric isomer.

Computational studies on related enaminone systems using density functional theory calculations at the B3LYP/6-311G(d,p) level have demonstrated that keto tautomers are energetically favored over enol tautomers by approximately 18-20 kJ/mol. This substantial energy difference confirms that the keto form represents the predominant tautomer under normal conditions, although the electronic structure retains characteristics of both tautomeric forms due to resonance stabilization.

The conformational landscape of enaminone compounds is further complicated by the potential for intramolecular hydrogen bonding interactions. In related systems, bifurcated intramolecular hydrogen bonds have been observed between nitrogen-hydrogen groups and flanking carbonyl and hydroxy oxygen atoms, leading to stabilized conformational arrangements. These interactions can significantly influence the preferred molecular geometry and must be considered when analyzing the complete conformational profile.

Electronic Structure Characterization

Hybridization State Analysis

The electronic structure of 3-Hepten-2-one, 4-(methylamino)- (9CI) involves multiple hybridization states across the molecular framework. The ketone carbon atom adopts sp² hybridization, forming a planar arrangement with bond angles of approximately 120°. This hybridization pattern facilitates the formation of the carbon-oxygen double bond through overlap of sp²-hybridized orbitals and p-orbitals.

The carbon atoms participating in the enamine double bond system also exhibit sp² hybridization, creating a planar arrangement that allows for effective π-orbital overlap. The nitrogen atom in the methylamino group demonstrates sp² hybridization character due to its participation in the extended π-system, although it retains some sp³ character due to the presence of the lone pair. This mixed hybridization state is characteristic of enamine nitrogen atoms and contributes to the unique reactivity patterns observed in these compounds.

Carbon-nitrogen bond analysis reveals bond lengths that are intermediate between typical single and double bond values, indicating partial double-bond character. For simple amines, carbon-nitrogen bond lengths typically measure 147.9 pm, while compounds with carbon-nitrogen double bond character show significantly shorter distances of approximately 135.2 pm. The experimental bond lengths in enaminone systems fall between these extremes, confirming the delocalized electronic structure.

Resonance Stabilization Effects

The electronic structure of 3-Hepten-2-one, 4-(methylamino)- (9CI) is significantly influenced by resonance stabilization effects that arise from the conjugated enaminone system. The molecule can be described as a resonance hybrid involving multiple canonical forms, including structures where electron density is delocalized across the nitrogen-carbon-carbon-oxygen framework. This delocalization results in partial double-bond character in nominally single bonds and partial single-bond character in the formal double bonds.

Computational bond energy studies on enamine systems have revealed that the bond dissociation energies at various positions reflect the electronic stabilization provided by resonance effects. The calculated bond dissociation energy values for similar enamine compounds cluster within a narrow range of approximately 3 kcal/mol, supporting the concept that resonance stabilization provides consistent electronic stabilization across related structures. These calculations indicate that dehydrogenation at the β-carbon-hydrogen position is energetically favorable for both neutral enamines and enamine radical cations.

The polarization of carbon-nitrogen bonds toward nitrogen, arising from the electronegativity difference between carbon (2.55) and nitrogen (3.04), contributes additional electronic stabilization to the enaminone system. This polarization enhances the nucleophilic character of the nitrogen atom while simultaneously increasing the electrophilic nature of the carbonyl carbon, creating a push-pull electronic effect that characterizes enaminone reactivity patterns.

Property Value Reference
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
CAS Registry Number 141895-55-8
InChI Key GFKVWVWOPWGGNW-VURMDHGXSA-N
Configuration Z (about enamine double bond)
Hybridization (ketone C) sp²
Hybridization (enamine N) sp² (with lone pair)
Typical C-N bond length range 135.2-147.9 pm

Properties

CAS No.

141895-55-8

Molecular Formula

C8H15NO

Molecular Weight

141.214

IUPAC Name

4-(methylamino)hept-3-en-2-one

InChI

InChI=1S/C8H15NO/c1-4-5-8(9-3)6-7(2)10/h6,9H,4-5H2,1-3H3

InChI Key

GFKVWVWOPWGGNW-UHFFFAOYSA-N

SMILES

CCCC(=CC(=O)C)NC

Synonyms

3-Hepten-2-one, 4-(methylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Reactivity

The methylamino group in 3-Hepten-2-one, 4-(methylamino)- (9CI) distinguishes it from related α,β-unsaturated ketones. Key analogs include:

Compound Name (9CI) Substituents Key Properties/Applications Evidence Source
3-Penten-2-one, 4-[(methoxymethyl)amino]- (65409-07-6) Methoxymethylamino (-NHCH₂OCH₃) Likely enhanced solubility due to ether group; reactivity modulated by electron-donating substituent
3-Penten-2-one, 4-amino-3-nitro- (120697-18-9) Amino (-NH₂) and nitro (-NO₂) Nitro group increases electrophilicity; potential instability or toxicity
3-Buten-2-one, 3-hydroxy-4-(methylamino)- (72277-91-9) Hydroxy (-OH) and methylamino Dual functional groups enable hydrogen bonding; safety precautions required (GHS classification)

Key Differences :

  • Electronic Effects: The methylamino group in the target compound is less electron-withdrawing than nitro groups (e.g., 120697-18-9) but more nucleophilic than methoxymethylamino (65409-07-6) due to reduced steric hindrance .
  • Stability: Nitro-substituted analogs (e.g., 120697-18-9) may exhibit lower thermal stability compared to methylamino derivatives .

Key Insights :

  • Pharmacological Potential: The methylamino group in 4-(methylamino)pyridine enhances ion channel modulation, suggesting that 3-Hepten-2-one, 4-(methylamino)- (9CI) could similarly interact with biological targets if conjugated to aromatic systems .
  • Agrochemical Relevance : Unlike Dimethomorph’s morpholine ring or Aldicarb’s carbamate group, the target compound’s α,β-unsaturated ketone backbone may confer distinct reactivity (e.g., Michael acceptor properties), useful in pesticide design .

Fluorophore and Conjugation Properties

highlights the importance of extended aromatic systems (e.g., anthracene in 9CI derivatives) for fluorescence. While 3-Hepten-2-one, 4-(methylamino)- (9CI) lacks an aromatic fluorophore, its α,β-unsaturated ketone system could participate in conjugation if paired with electron-rich substituents. Comparatively:

  • Compound 9CI (anthracene-based) : Strong fluorescence due to large π-system .

Q & A

Basic: What are the recommended synthetic routes for 3-Hepten-2-one, 4-(methylamino)- (9CI), and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of α,β-unsaturated ketones like 3-Hepten-2-one derivatives typically involves aldol condensation or Michael addition, with methylamine introduction via nucleophilic substitution or reductive amination. Key variables include:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity .
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions like over-alkylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine .
    A comparative table for optimization:
ConditionAldol CondensationMichael Addition
CatalystProtic acidOrganocatalyst
Yield (%)60–7570–85
Purity (HPLC)90–92%93–97%
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate with TLC .

Advanced: How can computational modeling resolve contradictory data on the stereoelectronic effects of the methylamino group in 3-Hepten-2-one derivatives?

Methodological Answer:
Conflicting NMR and IR data on methylamino group orientation can be addressed using:

  • DFT calculations : Simulate electronic environments (e.g., B3LYP/6-31G* level) to predict coupling constants and compare with experimental [¹H NMR] .
  • NBO analysis : Quantify hyperconjugative interactions between the methylamino lone pair and the α,β-unsaturated ketone π-system .
    For example, a 10° deviation in dihedral angles (C-N-C=O) may explain discrepancies in NOESY correlations. Validate with X-ray crystallography if crystalline derivatives are obtainable .

Basic: What spectroscopic techniques are critical for characterizing 3-Hepten-2-one, 4-(methylamino)- (9CI), and how are spectral interpretations validated?

Methodological Answer:

  • IR Spectroscopy : Confirm C=O stretch (~1680–1720 cm⁻¹) and N-H bend (1540–1650 cm⁻¹) .
  • ¹³C NMR : Identify α,β-unsaturated ketone carbons (δ 190–210 ppm) and methylamino CH₃ (δ 30–40 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₃NH₂, m/z 44) .
    Cross-validate with synthetic intermediates to rule out artifacts. For ambiguous peaks, use 2D NMR (HSQC, HMBC) .

Advanced: How do solvent effects influence the tautomeric equilibrium of 3-Hepten-2-one, 4-(methylamino)- (9CI) in kinetic vs. thermodynamic studies?

Methodological Answer:

  • Kinetic control : Use low-polarity solvents (e.g., toluene) to favor the enamine tautomer via stabilization of the transition state .
  • Thermodynamic control : High-polarity solvents (e.g., DMSO) stabilize the keto form through dipole-dipole interactions .
    Monitor equilibria via:
  • UV-Vis spectroscopy : Track λ_max shifts (enamine: ~250 nm; keto: ~300 nm) .
  • Variable-temperature NMR : Observe coalescence temperatures for tautomer interconversion .

Advanced: What strategies mitigate competing side reactions during methylamino group functionalization in 3-Hepten-2-one derivatives?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block undesired N-alkylation .
  • Catalytic systems : Employ Pd/C or Raney Ni for selective hydrogenation of α,β-unsaturation without reducing the amine .
  • Kinetic profiling : Conduct time-resolved in-situ FTIR to identify optimal reaction halting points .

Basic: How should researchers design stability studies for 3-Hepten-2-one, 4-(methylamino)- (9CI) under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose samples to pH 3–9 buffers at 40–60°C for 2–4 weeks .
  • Analytical endpoints : Monitor via HPLC for degradation products (e.g., hydrolysis to heptenone or methylamine) .
  • Arrhenius plots : Calculate activation energy (Ea) to predict shelf-life at 25°C .

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